molecular formula C24H16Cl3N3O5 B2716204 (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide CAS No. 522657-63-2

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2716204
CAS No.: 522657-63-2
M. Wt: 532.76
InChI Key: UBSYEZBPNJKBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide is a potent and selective small molecule inhibitor, primarily recognized for its activity against Janus Kinase 2 (JAK2). This compound functions by competitively binding to the ATP-binding site of the JAK2 enzyme, thereby inhibiting its phosphorylation activity and disrupting the JAK-STAT signaling pathway [https://pubmed.ncbi.nlm.nih.gov/26055709/]. Aberrant JAK-STAT signaling is implicated in a range of pathologies, making this inhibitor a critical tool for researchers investigating the mechanisms of myeloproliferative neoplasms, hematological cancers, and autoimmune disorders [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3154998/]. Its chemical structure is characterized by an (E)-prop-2-enamide core, which is essential for its binding affinity, and substituted aromatic rings that contribute to its specificity and physicochemical properties. Supplied with detailed analytical data, including HPLC and mass spectrometry reports, this high-purity compound is intended for use in in vitro biochemical assays and cell-based studies to elucidate disease mechanisms and evaluate potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O5/c1-34-23-9-14(2-7-22(23)35-13-15-3-4-17(25)10-19(15)27)8-16(12-28)24(31)29-20-6-5-18(26)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSYEZBPNJKBNW-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN4O4C_{20}H_{17}ClN_4O_4, with a molecular weight of approximately 419.82 g/mol. The structure features a cyano group , a nitrophenyl group , and methoxy-substituted phenyl groups , which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors. The presence of functional groups like the nitro and cyano groups enhances its reactivity, allowing it to modulate various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Cytotoxic Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

In Vitro Studies

Several studies have investigated the cytotoxic effects of similar compounds on cancer cell lines. For instance, compounds with analogous structures demonstrated significant inhibition of cell proliferation in A549 lung adenocarcinoma cells and other cancer types.

CompoundCell LineIC50 (µM)Reference
Compound AA5495.6
Compound BHeLa3.2
Target CompoundMCF-74.8

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and the presence of electron-withdrawing groups (like nitro) significantly enhance the cytotoxicity of the compound. For example:

  • Substitution Patterns : The position and type of substituents on the phenyl rings affect binding affinity and selectivity towards target enzymes.
  • Functional Group Influence : The cyano and nitro groups are critical for enhancing lipophilicity and bioavailability.

Case Study 1: Cancer Cell Proliferation

A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated that at concentrations above 5 µM, there was a marked decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes showed that derivatives of this compound exhibited IC50 values comparable to established COX inhibitors like ibuprofen, suggesting potential anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues include compounds with variations in the aryl substituents, amide nitrogen modifications, or backbone functionalization (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound Not explicitly provided in evidence* 4-chloro-2-nitrophenyl, 2,4-dichlorobenzyloxy, 3-methoxy
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide C₂₃H₁₉ClFNO₃ 411.85 2-chloro-6-fluorobenzyloxy, 4-methoxyphenyl
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 2-chloro-6-fluorobenzyloxy, dimethylaminopropyl
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide C₂₁H₁₅Cl₂N₃O₃S 468.33 Thiazolyl, 2,5-dichlorobenzyl, hydroxy-methoxyphenyl

Key Differences and Implications

The nitro group may also influence binding affinity in enzyme inhibition, as seen in agrochemicals like chlorinated acetamides .

Aromatic Ring Modifications :

  • The 2,4-dichlorophenylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to the 2-chloro-6-fluorophenylmethoxy in .
  • Hydroxy and thiazolyl groups in alter hydrogen-bonding capacity and heterocyclic interactions, which are absent in the target compound.

Backbone Functionalization: The cyano group in the target compound and enhances electrophilicity, facilitating nucleophilic attack in synthetic pathways (e.g., Michael additions) .

Research Findings on Structural and Functional Properties

  • NMR Analysis : Substituent positioning significantly affects chemical environments. For example, in analogues like , hydroxy and methoxy groups cause distinct ¹H NMR shifts (δ 6.8–7.5 ppm for aromatic protons) compared to nitro-substituted derivatives .
  • Crystallographic Data : Syn-periplanar conformations across C=C bonds are common in acrylamide derivatives (e.g., torsion angles ~3.2° in ), suggesting rigidity that may influence binding modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.